1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-
Overview
Description
1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of 1,4-benzodioxin, featuring a bromine atom and a carbonitrile group.
Preparation Methods
The synthesis of 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- typically involves the bromination of 1,4-benzodioxin-2-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of amines or other derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and various oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonitrile group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- can be compared with other similar compounds, such as:
1,4-Benzodioxin-2-carbonitrile: Lacks the bromine atom, which can affect its reactivity and applications.
1,4-Benzodioxin-2-methanol: Contains a hydroxymethyl group instead of a carbonitrile group, leading to different chemical properties and uses.
1,4-Benzodioxin-2-carboxylic acid: Features a carboxylic acid group, which can participate in different types of chemical reactions compared to the carbonitrile group
These comparisons highlight the unique features of 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-, such as its specific reactivity due to the presence of the bromine atom and the carbonitrile group.
Properties
IUPAC Name |
3-bromo-2H-1,4-benzodioxine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-9(5-11)6-12-7-3-1-2-4-8(7)13-9/h1-4H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOZNVGQUNKEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)(C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536653 | |
Record name | 2-Bromo-2,3-dihydro-1,4-benzodioxine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96576-19-1 | |
Record name | 2-Bromo-2,3-dihydro-1,4-benzodioxine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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